4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a sulfonamide group attached to a methylphenyl ring and a pyrrolidinyl group linked to a thiazole ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be prepared via the cyclization of γ-amino alcohols or through the reduction of pyrrolidinones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the methylphenylamine with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the synthesized thiazole-pyrrolidine intermediate with the sulfonamide-benzamide intermediate using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or benzamide positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can be compared with other similar compounds:
This compound: Similar structure but with variations in the substituents on the benzamide or thiazole rings.
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamides: Compounds with different substituents on the benzamide ring, affecting their chemical and biological properties.
Sulfonamido-benzamides:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-3-2-4-19(13-15)30(27,28)24-17-7-5-16(6-8-17)20(26)23-18-9-11-25(14-18)21-22-10-12-29-21/h2-8,10,12-13,18,24H,9,11,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVLYRNTVJDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.